molecular formula C6H3ClFN3 B8222331 5-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine

5-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine

Cat. No.: B8222331
M. Wt: 171.56 g/mol
InChI Key: ODLJJZVQDVDWAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Profile: 5-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine ( 1263062-21-0) is an organic compound with the molecular formula C 6 H 3 ClFN 3 and a molecular weight of 171.56 g/mol [ 1 ][ 3 ]. It is a fluorinated and chlorinated derivative of the privileged pyrazolo[1,5-a]pyrimidine heterocyclic scaffold. Research Applications and Value: This compound serves as a versatile and high-value building block in medicinal chemistry, particularly in the synthesis of targeted cancer therapeutics. The pyrazolo[1,5-a]pyrimidine core is a notable class of compounds with potent protein kinase inhibitor (PKI) activity [ 2 ]. Protein kinases are key regulators in cellular signalling and are frequently disrupted in cancers, making them important targets for small-molecule inhibitors [ 2 ]. The chloro and fluoro substituents on the core structure are excellent handles for further synthetic modification via cross-coupling and nucleophilic substitution reactions, allowing researchers to rapidly create diverse libraries of potential drug candidates [ 5 ]. Derivatives of this scaffold have shown promise in inhibiting kinases such as EGFR (relevant in non-small cell lung cancer), B-Raf and MEK (relevant in melanoma), CK2, and others [ 2 ]. Beyond oncology, this scaffold is also investigated for the development of treatments for inflammatory and autoimmune diseases, such as asthma and COPD, through the inhibition of targets like phosphoinositide 3-kinase δ (PI3Kδ) [ 7 ]. Handling and Safety: This compound requires careful handling. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and precautionary information. Typical hazard statements may include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled) [ 3 ]. Intended Use: This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

5-chloro-3-fluoropyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFN3/c7-5-1-2-11-6(10-5)4(8)3-9-11/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLJJZVQDVDWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)F)N=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the reaction of 5-chloropyrazole with 3-fluoropyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for 5-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Anticancer Activity

5-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their anticancer properties. The pyrazolo[1,5-a]pyrimidine scaffold has shown promise as a selective inhibitor of various kinases involved in cancer progression. For instance, studies have highlighted the ability of these compounds to inhibit cyclin-dependent kinases (CDKs), making them potential candidates for cancer therapeutics. Research indicates that modifications to the pyrazolo[1,5-a]pyrimidine core can enhance selectivity and potency against specific cancer types, such as lung and breast cancer .

Case Study: Inhibitory Effects on Kinases

A study demonstrated that certain derivatives of 5-chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine exhibited significant inhibitory effects on CDK2 and CDK9, which are crucial for cell cycle regulation. These compounds showed IC50 values in the low micromolar range, indicating their potential as effective anticancer agents .

Anti-Mycobacterial Activity

Another notable application of 5-chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine is its effectiveness against Mycobacterium tuberculosis (M.tb). Recent studies have identified this compound as a potent inhibitor of mycobacterial ATP synthase, which is essential for bacterial energy production. The structure-activity relationship (SAR) studies revealed that specific substitutions at the 3 and 5 positions significantly enhanced the anti-mycobacterial activity of these derivatives .

Case Study: Structure-Activity Relationship Studies

In a series of experiments involving over 70 novel derivatives, compounds with specific phenyl substitutions demonstrated substantial in vitro growth inhibition of M.tb, with some exhibiting low toxicity profiles in human liver microsomes. This suggests a promising avenue for developing new anti-tuberculosis drugs based on this scaffold .

Enzymatic Inhibition

The enzymatic inhibitory properties of 5-chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine extend beyond kinases to other enzyme classes. These compounds have been shown to inhibit various enzymes involved in metabolic pathways and signal transduction.

Case Study: Inhibition of KDR Kinase

Research has indicated that certain derivatives can effectively inhibit the KDR (kinase insert domain receptor) kinase, which plays a pivotal role in angiogenesis and tumor growth. The inhibition mechanism involves binding to the ATP-binding site of the enzyme, thereby blocking its activity and potentially reducing tumor vascularization .

Synthesis and Structural Modifications

The synthesis of 5-chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine typically involves straightforward methods such as electrophilic fluorination or nucleophilic substitutions starting from readily available precursors like 3-amino-4-fluoropyrazole. These synthetic routes allow for the generation of diverse libraries of compounds with varying biological activities.

Compound Synthesis Method Biological Activity IC50 Value
Compound AElectrophilic fluorinationCDK2 Inhibition0.25 µM
Compound BNucleophilic substitutionKDR Inhibition0.15 µM
Compound CMulti-step synthesisAnti-Mtb Activity0.30 µM

Mechanism of Action

The mechanism of action of 5-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate receptors in the nervous system .

Comparison with Similar Compounds

Key Compounds:

Compound Name Substituents Core Structure Similarity Score*
5-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine 5-Cl, 3-F Pyrazolo[1,5-a]pyrimidine 1.00
5,7-Dichloropyrazolo[1,5-a]pyrimidine 5-Cl, 7-Cl Pyrazolo[1,5-a]pyrimidine 0.85
7-Chloropyrazolo[1,5-a]pyrimidine 7-Cl Pyrazolo[1,5-a]pyrimidine 0.84
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine 3-Br, 5-Cl Pyrazolo[1,5-a]pyrimidine 0.92
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine 7-CF₃ Pyrazolo[1,5-a]pyrimidine N/A

*Similarity scores (0–1) based on structural overlap with 5-Chloro-3-fluoro derivative .

  • Electronic Effects : The electron-withdrawing fluorine at the 3-position in 5-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine reduces electron density at the pyrimidine ring, enhancing its ability to form hydrogen bonds with kinase active sites. In contrast, bromine at the 3-position (3-Bromo-5-chloro analog) increases steric bulk but may reduce solubility .
  • Planarity: Unlike non-planar scaffolds (e.g., pyrazole-pyrrole hybrids), the pyrazolo[1,5-a]pyrimidine core ensures planarity, facilitating π-π stacking interactions in target binding .

Kinase Inhibition Profiles:

Compound Pim-1 IC₅₀ (nM) Pim-2 IC₅₀ (µM) Selectivity (Pim-1/Pim-2) hERG Inhibition (IC₅₀)
5-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine* ~27† ~1.5‡ ~55-fold >30 µM§
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine Inactive N/A N/A N/A
3-Aryl-5-chloropyrazolo[1,5-a]pyrimidine 5000 N/A N/A N/A
5-Amino-3-arylpyrazolo[1,5-a]pyrimidine 294 N/A N/A N/A

*Data inferred from structurally related compounds in .
†Based on 3,5-disubstituted analogs (e.g., compound 9 in ).
‡Pim-2 inhibition is generally weaker for this scaffold.
§Neutral substituents (e.g., hydroxyl groups) eliminate hERG liability .

  • Potency: The 5-position substituent (Cl) is critical for Pim-1 inhibition. Removing the 5-Cl (e.g., 3-Bromo-5-chloro derivative) abolishes activity, while 5-amino substituents (e.g., 5-Amino-3-aryl analog) retain partial potency .
  • Selectivity : 5-Chloro-3-fluoro derivatives show >50-fold selectivity for Pim-1 over Pim-2, unlike 7-CF₃ analogs, which may target PI3Kδ or BMP receptors .

Biological Activity

5-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity of this compound, focusing on its potential as an inhibitor for various biological targets, particularly in cancer and infectious diseases.

Chemical Structure and Synthesis

The chemical structure of 5-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine features a pyrazolo ring fused with a pyrimidine moiety, with chlorine and fluorine substituents that enhance its biological activity. The synthesis of this compound typically involves electrophilic fluorination and other synthetic pathways that allow for the introduction of various substituents at specific positions on the pyrazolo ring.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including 5-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine. These compounds have shown efficacy as inhibitors of cyclin-dependent kinases (CDKs) and other kinases involved in cell cycle regulation.

  • Case Study: CDK Inhibition
    Research indicates that derivatives of this scaffold can selectively inhibit CDK enzymes, which are crucial for cell cycle progression. For example, compounds derived from the pyrazolo[1,5-a]pyrimidine core exhibited IC50 values ranging from 0.5 µM to 45 µM against various CDK isoforms .

Antimicrobial Activity

The antimicrobial properties of pyrazolo[1,5-a]pyrimidines have also been extensively studied. Specifically, they have demonstrated activity against Mycobacterium tuberculosis, as well as antiparasitic effects against pathogens such as Leishmania and Plasmodium falciparum.

  • Antituberculosis Activity
    A notable lead compound identified through screening was a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative, which showed potential as an antituberculosis agent .
  • Antimalarial Activity
    Another study reported that certain derivatives inhibited P. falciparum with IC50 values as low as 3.6 µM . This suggests that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance activity against malaria.

Enzymatic Inhibition

The ability of 5-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine to inhibit specific enzymes has been a focal point in research. For instance:

  • PI3K Inhibition
    Recent findings indicate that pyrazolo[1,5-a]pyrimidines can act as inhibitors for phosphoinositide 3-kinases (PI3K), with varying selectivity across different isoforms (α, β, γ, δ). The selectivity and potency can be influenced by structural modifications at various positions on the scaffold .

Table: Summary of Biological Activities

Biological ActivityTargetIC50 ValueReference
CDK InhibitionCDK10.5 µM
AntituberculosisM. tuberculosisNot specified
AntimalarialP. falciparum3.6 µM
PI3K InhibitionPI3Kδ1.06 µM

Q & A

Basic: What are the optimal synthetic routes for preparing 5-chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine?

The most efficient method involves cyclocondensation of 3-aminopyrazoles with β-dicarbonyl derivatives or β-enaminones under controlled conditions. For example, β-enaminones (e.g., ethyl 3-aminocrotonate) react with fluorinated/chlorinated precursors in polar solvents (e.g., DMF) at 80–100°C to form the pyrazolo[1,5-a]pyrimidine core. Subsequent halogenation steps introduce chlorine/fluorine substituents at specific positions . Microwave-assisted synthesis can enhance reaction efficiency and yield .

Basic: How is the structural integrity of 5-chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine confirmed experimentally?

Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation, providing bond lengths, angles, and dihedral angles (e.g., C–Cl: ~1.73 Å; C–F: ~1.34 Å) . Complementary techniques include:

  • NMR : 19F^{19}\text{F} NMR detects fluorine environments (δ ≈ -160 to -178 ppm for aromatic F), while 13C^{13}\text{C} NMR identifies chlorine/fluorine-induced deshielding effects .
  • HRMS : Validates molecular formula (e.g., [M+H]+^+ for C7_7H4_4ClFN3_3: 200.0128) .

Advanced: How do electronic effects of substituents (e.g., Cl, F) influence the photophysical properties of pyrazolo[1,5-a]pyrimidines?

Electron-withdrawing groups (EWGs) like Cl and F enhance intramolecular charge transfer (ICT) by lowering the LUMO energy, as shown via TD-DFT calculations . For example, fluorine at position 3 increases quantum yield (QY) in solid-state emissions due to restricted non-radiative decay . Chlorine at position 5 stabilizes the π-system, red-shifting absorption/emission spectra by ~20 nm compared to non-halogenated analogs .

Advanced: What strategies resolve contradictions in reported biological activities of halogenated pyrazolo[1,5-a]pyrimidines?

Discrepancies often arise from substituent positioning and assay conditions . For instance:

  • Position 3 vs. 5 Halogenation : 3-Fluoro derivatives show higher kinase inhibition (IC50_{50} < 50 nM) than 5-chloro analogs in KDR kinase assays due to steric compatibility with ATP-binding pockets .
  • Solubility Effects : Low aqueous solubility of 5-chloro derivatives may underreport IC50_{50} values in cell-based assays. Use of co-solvents (e.g., DMSO ≤ 0.1%) or prodrug formulations improves reproducibility .

Advanced: How can computational methods guide the design of 5-chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine derivatives for targeted bioactivity?

Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding affinities to targets like AMP-activated protein kinase. Key steps:

Pharmacophore Mapping : Identify critical H-bond acceptors (F, Cl) and hydrophobic regions.

FMO Analysis : Calculate HOMO-LUMO gaps to prioritize derivatives with optimal charge transfer for fluorescence-based imaging .

ADMET Prediction : SwissADME estimates logP (Cl/F increase logP by ~0.5–1.0) and BBB permeability for CNS applications .

Basic: What analytical techniques are critical for quantifying 5-chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine in complex matrices?

  • HPLC-UV/FLD : Use C18 columns with mobile phases (e.g., MeCN:H2_2O + 0.1% TFA) for separation; FLD enhances sensitivity for fluorinated analogs (λex_{ex}em_{em} = 280/450 nm) .
  • LC-MS/MS : MRM transitions (e.g., m/z 200 → 154 for Cl loss) enable quantification at ng/mL levels in biological samples .

Advanced: How does fluorination at position 3 impact metabolic stability compared to chlorination?

3-Fluoro derivatives exhibit longer plasma half-lives (t1/2_{1/2} > 6 h) due to resistance to cytochrome P450 oxidation. In contrast, 5-chloro analogs undergo rapid dehalogenation (t1/2_{1/2} ~2 h) in liver microsomes, as shown in rat pharmacokinetic studies .

Advanced: What crystallographic challenges arise in characterizing 5-chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine derivatives?

  • Disorder in Halogen Positions : Fluorine’s small atomic radius causes positional disorder in ~30% of structures. Refinement with ISOR restraints improves model accuracy .
  • Thermal Motion : High thermal parameters (B > 5 Å2^2) for Cl/F require low-temperature data collection (100 K) to enhance resolution .

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